Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate
Overview
Description
Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is a nitrogen-containing heterocyclic compound that features a pyrrolopyrazine scaffold. This compound is part of a class of molecules known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate typically involves the construction of the pyrrolopyrazine core followed by functional group modifications. One common synthetic route starts with the reaction of ethyl cyanoacetate with hydrazine hydrate to form a pyrazine derivative, which is then cyclized with an appropriate amine to form the pyrrolopyrazine core.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvent systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of substituted pyrrolopyrazines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and antitumor properties.
Medicine: Potential use in the development of new pharmaceuticals targeting various diseases.
Industry: Employed in the production of organic materials and bioactive molecules.
Mechanism of Action
The mechanism by which Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activities. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is part of a broader class of pyrrolopyrazine derivatives. Similar compounds include:
6-Amino-7-(1H-benzimidazol-2-yl)-5-ethyl-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile: This compound shares a similar core structure but has additional functional groups that may confer different biological activities.
5H-Pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile: Another related compound with potential biological activities.
These compounds are unique in their structural features and biological activities, making them valuable in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-9(14)7-5(10)6-8(13-7)12-4-3-11-6/h3-4H,2,10H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKPYKGUSAZXBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=NC=CN=C2N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857598 | |
Record name | Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260779-51-8 | |
Record name | Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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